N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural elements include:
- 3-Methyl group: Enhances steric bulk and may influence tautomeric equilibria.
- 6-Phenyl substituent: Provides aromaticity and hydrophobic interactions.
- This compound’s molecular weight is 391.445 g/mol, with a hydrogen bond acceptor count of 5 and donor count of 1 .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-8-10-16(25-2)11-9-15)26-20-22-17(12-23(13)20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAESCJZCPFEYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting with the formation of the imidazo[2,1-b]thiazole core. This can be achieved through the reaction of appropriate precursors such as phenylhydrazine and thiazole derivatives under specific conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for its potential biological activities, including antiproliferative and apoptosis-inducing properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Modifications at the 6-Position
- N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Key difference: Replacement of the 6-phenyl group with a 3-nitrophenyl substituent. This modification is associated with hypothesized anticancer activity .
Modifications at the Carboxamide Substituent
- N-(2,4-Dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Key difference: The carboxamide is attached to a 2,4-dimethoxyphenyl group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Key difference: A furan-derived alkyl chain substitutes the 4-methoxyphenyl group.
Core Structure Variations
- 1-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea Key difference: Incorporation of a benzothiazole core with a morpholinoethoxy side chain. Impact: The morpholine group enhances solubility and may target kinase or GPCR pathways, as seen in its classification as an antineoplastic agent .
Q & A
Basic: What are the key steps and challenges in synthesizing N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of precursors (e.g., thiazole and imidazole derivatives) to construct the imidazo[2,1-b][1,3]thiazole scaffold.
Functionalization : Introduction of substituents (methoxyphenyl, phenyl) via coupling reactions (e.g., Suzuki-Miyaura) using palladium or copper catalysts .
Carboxamide Attachment : Acylation or condensation reactions to add the carboxamide group.
Challenges :
- Optimizing reaction conditions (temperature, solvent) to avoid side reactions.
- Purification of intermediates with similar polarity.
- Achieving high enantiomeric purity if stereocenters are present .
Basic: How is the compound structurally characterized, and what analytical methods are critical?
Key methods include:
- X-ray Crystallography : Resolve 3D conformation using SHELX or ORTEP-III software .
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at C4) via H and C chemical shifts .
- Mass Spectrometry (MS) : Validate molecular weight (CHNOS, MW 408.43 g/mol) via ESI-MS or MALDI-TOF .
- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase chromatography .
Basic: What biological activities are reported for this compound?
- Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., colon, ovarian) via kinase or tubulin polymerization inhibition .
- Antimicrobial Effects : Disrupts bacterial cell wall synthesis (Gram-positive strains) .
- Mechanistic Targets : Potential interactions with topoisomerase II or cytochrome P450 enzymes .
Advanced: How can researchers resolve contradictions in reported biological data across studies?
Contradictions may arise from:
- Structural Analogues : Minor substituent changes (e.g., nitro vs. methoxy groups) alter target affinity .
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values.
- Solubility Issues : Use of DMSO vs. aqueous buffers impacts bioavailability .
Resolution : Standardize assays (e.g., MTT protocol) and validate results with orthogonal methods (e.g., flow cytometry) .
Advanced: What computational strategies are used to predict binding modes and SAR?
- Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., EGFR) or DNA .
- QSAR Modeling : Correlate substituent electronegativity or lipophilicity with activity (e.g., methoxy groups enhance membrane permeability) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Advanced: How can the synthesis be optimized for scale-up in academic settings?
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield .
- Flow Chemistry : Continuous processing minimizes intermediate handling .
- Catalyst Recycling : Use immobilized Pd nanoparticles for Suzuki couplings .
Advanced: What strategies enhance stability and reactivity during derivatization?
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) during functionalization .
- Solvent Selection : Use aprotic solvents (DMF, THF) to prevent hydrolysis of the carboxamide .
- Low-Temperature Reactions : Control exothermic steps (e.g., LiAlH reductions) to avoid decomposition .
Advanced: How do structural modifications impact pharmacokinetic properties?
- Methoxy Group : Increases metabolic stability by reducing CYP450-mediated oxidation .
- Nitro Substituent : Enhances electron-withdrawing effects, improving DNA intercalation but reducing solubility .
- Cyclohexane vs. Phenyl : Cyclohexane derivatives show higher logP values, favoring blood-brain barrier penetration .
Advanced: What analytical methods resolve co-eluting impurities in HPLC?
- Gradient Elution : Adjust acetonitrile/water ratios to separate polar impurities.
- Chiral Columns : Resolve enantiomers using cellulose-based stationary phases .
- LC-MS Coupling : Identify impurities via molecular ion peaks .
Advanced: How are in silico models validated experimentally for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
